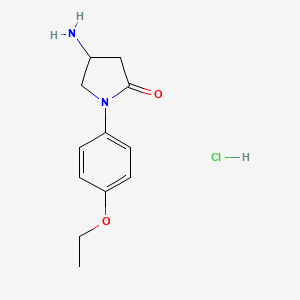
2-Chloro-6-fluoro-3-methylcinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-3-methylcinnamic acid is an organic compound with the molecular formula C10H8ClFO2 and a molecular weight of 214.62 g/mol . It is a derivative of cinnamic acid, characterized by the presence of chlorine, fluorine, and methyl groups on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid typically involves the reaction of 2-chloro-6-fluoro-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-methylcinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Substitution: Derivatives with different functional groups replacing chlorine or fluorine.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated acids or alcohols.
Scientific Research Applications
2-Chloro-6-fluoro-3-methylcinnamic acid is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methylcinnamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluorocinnamic acid
- 2-Fluoro-3-methylcinnamic acid
- 2-Chloro-6-methylcinnamic acid
Uniqueness
2-Chloro-6-fluoro-3-methylcinnamic acid is unique due to the specific combination of chlorine, fluorine, and methyl groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
261762-89-4 |
|---|---|
Molecular Formula |
C10H8ClFO2 |
Molecular Weight |
214.62 g/mol |
IUPAC Name |
3-(2-chloro-6-fluoro-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8ClFO2/c1-6-2-4-8(12)7(10(6)11)3-5-9(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
XURAOUQFLKLYBV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)F)C=CC(=O)O)Cl |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=CC(=O)O)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)
![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)
![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)
![3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile](/img/structure/B2517049.png)
![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)
![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)
![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)

